![molecular formula C8H8BrN3 B2772042 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1379302-38-1](/img/structure/B2772042.png)

6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine

説明

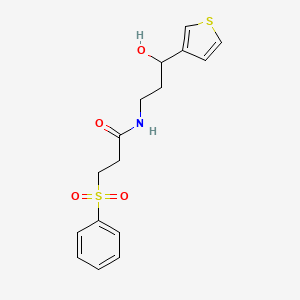

“6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C8H8BrN3 and a molecular weight of 226.07 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” consists of a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and an ethyl group at the 3-position . More detailed structural analysis could not be found in the retrieved papers.Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” were not found in the retrieved papers, pyrazolo[1,5-a]pyrimidines are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

“6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine” has a molecular weight of 226.07 . Additional physical and chemical properties were not found in the retrieved papers.科学的研究の応用

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, including 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthetic Methodology

These compounds have simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) . This makes them more environmentally friendly and cost-effective for use in various applications.

Tunable Photophysical Properties

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . This means that their properties can be adjusted to suit specific applications, making them highly versatile.

Solid-State Emitters

Compounds like 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine allow good solid-state emission intensities . This makes them suitable for use in applications that require solid-state emitters.

Site-Selective Cross-Coupling Reactions

A variety of novel disubstituted 2- (alkynyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . This shows the potential of these compounds in the synthesis of complex molecules.

Regio-Controlled Sonogashira-Type Coupling

The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo [1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity . This indicates the potential of these compounds in the development of new synthetic methodologies.

特性

IUPAC Name |

6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-2-6-3-11-12-5-7(9)4-10-8(6)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOJKPVVZZUWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2N=CC(=CN2N=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2771963.png)

![2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2771964.png)

![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]benzonitrile](/img/structure/B2771966.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2771967.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2771969.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2771970.png)

![Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B2771971.png)

![4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2771976.png)

![(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2771977.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B2771978.png)